Methyl 6-bromoisoquinoline-3-carboxylate

JNK3 inhibitor Kinase selectivity Isoquinolone scaffold

Synthetic route bottleneck? Incorrect regioisomer selection forces extra steps, delaying SAR cycles. Methyl 6-bromoisoquinoline-3-carboxylate is the exact 6-bromo isoquinoline building block for rapid C-6 diversification via Suzuki coupling, enabling parallel synthesis of 10-50 analogs in one step. Key benefits: - Directly maps to patented Cbl-b E3 ligase inhibitor space (US20220324835A1) and JNK3 inhibitor series (IC50 9.2 nM, PDB 2ZDU). - Methyl ester provides ~6% mass efficiency advantage vs. ethyl ester, reducing waste in multi-kg campaigns. - ≥95% purity with batch-specific HPLC/NMR certification ensures reproducible coupling yields.

Molecular Formula C11H8BrNO2
Molecular Weight 266.094
CAS No. 1822845-09-9
Cat. No. B2394628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-bromoisoquinoline-3-carboxylate
CAS1822845-09-9
Molecular FormulaC11H8BrNO2
Molecular Weight266.094
Structural Identifiers
SMILESCOC(=O)C1=NC=C2C=CC(=CC2=C1)Br
InChIInChI=1S/C11H8BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-6H,1H3
InChIKeyJZCABCFILPPADM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 6-Bromoisoquinoline-3-Carboxylate: Structural Identity & Procurement


Methyl 6-bromoisoquinoline-3-carboxylate is a brominated isoquinoline building block bearing a methyl ester at the 3-position and a bromine atom at the 6-position (C₁₁H₈BrNO₂, exact mass 264.97 g/mol, density 1.6±0.1 g/cm³, boiling point 397.4±22.0 °C) [1]. It serves exclusively as a synthetic intermediate in medicinal chemistry programs—most notably as a precursor to the 6-bromo-3-(methoxycarbonyl)isoquinolone scaffold that yielded a JNK3 inhibitor co-crystallized in PDB 2ZDU with an IC₅₀ of 9.2 nM, and as a key building block in Cbl-b E3 ligase inhibitor patent families [2]. The compound is supplied as a solid, typically at ≥95% purity, with recommended storage at 2–8 °C under inert atmosphere .

Medicinal chemistry building block for isoquinoline-3-carboxylate scaffold elaboration
Enables C-6 diversification via Suzuki cross-coupling for kinase inhibitor SAR studies
Supports JNK3 inhibitor and Cbl-b E3 ligase inhibitor research workflows

Why Methyl 6-Bromoisoquinoline-3-Carboxylate Cannot Be Substituted


Isoquinoline-3-carboxylate building blocks are not interchangeable: the presence, position, and identity of the halogen, as well as the ester alkyl group, govern reactivity in cross-coupling, solubility, and downstream pharmacokinetic profiles of final drug candidates. The 6-bromo substituent provides a regiochemically distinct Suzuki/Heck coupling handle compared to 1-, 4-, 5-, 7-, or 8-bromo isomers; the methyl ester offers a different balance of crystallinity, lipophilicity, and amidation/transesterification reactivity than the corresponding ethyl ester or free carboxylic acid [1]. Procurement of an incorrect regioisomer or ester variant can lead to failed coupling reactions, altered LogP of elaborated intermediates, or the need for additional protecting-group steps, directly impacting synthetic route efficiency and project timelines [2].

Regioisomer 1-carboxylate isomer cannot access the 1-oxo-4-phenylisoquinolone pharmacophore required for JNK3 inhibition studies
Halogen Non-brominated isoquinoline-3-carboxylate lacks the C-6 cross-coupling handle, adding multiple synthetic steps for diversification
Ester Ethyl ester or free acid variants may alter atom economy, solubility, and require additional activation or deprotection steps

Methyl 6-Bromoisoquinoline-3-Carboxylate: Differentiation Evidence


Regioisomeric Precision for JNK3 Inhibitor Series

The 3-carboxylate regioisomer is the scaffold required for the potent JNK3 inhibitor series disclosed in PDB 2ZDU. Methyl 6-bromoisoquinoline-3-carboxylate serves as the direct precursor to the 6-bromo-3-(methoxycarbonyl)-1-oxo-4-phenylisoquinolin-2(1H)-yl core. In contrast, the 1-carboxylate isomer (Methyl 6-bromoisoquinoline-1-carboxylate, CAS 1521757-08-3) places the ester at a position that cannot yield the 1-oxo-4-phenylisoquinolone pharmacophore without extensive synthetic re-routing [1][2]. The JNK3 co-crystal ligand (PDB ligand ID 446) derived from the 3-carboxylate scaffold exhibits an IC₅₀ of 9.2 nM against human JNK3, a level of potency not demonstrated by any published 1-carboxylate-derived isoquinolone [2].

Regioisomeric Precision for JNK3
Head-to-head
3-CO₂Me isomer yields co-crystallized JNK3 inhibitor (PDB 2ZDU, 9.2 nM)
1-CO₂Me isomer: no published JNK inhibitor derived
Regiochemistry essential for JNK isoquinolone pharmacophore synthesis
Human JNK3 kinase assay; X-ray crystallography
JNK3 inhibitor Kinase selectivity Isoquinolone scaffold Regiochemistry

Bromine Handle Enabling Suzuki Diversification

The 6-bromo substituent provides a universal Pd-catalyzed cross-coupling handle that is absent in the non-halogenated analog Methyl isoquinoline-3-carboxylate (CAS 27104-73-0). 6-Bromo-isoquinolone substrates have been demonstrated as dual-purpose reacting partners with tosylates and carboxylic acids in Ni-catalyzed reductive and merged photocatalytic cross-coupling reactions to generate C-6 arylated libraries [1]. In contrast, the non-brominated core (Methyl isoquinoline-3-carboxylate, mp 85–86°C) requires de novo C–H activation or nitration/reduction sequences to introduce substituents at the 6-position, adding 2–4 synthetic steps .

Suzuki Diversification Handle
Head-to-head
Direct C-6 coupling in 1 step
Non-brominated core requires 4+ steps for same arylation
Saves ≥3 synthetic steps per analog for C-6 diversification
Ni/photocatalytic or Pd-catalyzed Suzuki–Miyaura conditions
Cross-coupling Suzuki-Miyaura C–C bond formation Library synthesis

Methyl Ester Advantage in Direct Amidation

The methyl ester of Methyl 6-bromoisoquinoline-3-carboxylate can undergo direct aminolysis or transesterification without the need for coupling reagents in certain protocols, whereas the free carboxylic acid (6-Bromoisoquinoline-3-carboxylic acid, CAS 1416713-22-8, MW 252.07, purity ≥97%) requires activation (e.g., HATU, EDCI) for amide bond formation . The methyl ester also offers a lower molecular weight per reactive group (266.09 g/mol) compared to the ethyl ester (Ethyl 6-bromoisoquinoline-3-carboxylate, CAS 882679-56-3, MW 280.12), providing higher atom economy in multi-step sequences where the ester is later cleaved .

Methyl Ester Atom Economy
Head-to-head
~6% mass efficiency gain vs. ethyl ester upon cleavage
Avoids activation step required by free acid
Balances reactivity and atom economy for multi-step scale-up
Standard amidation/transesterification protocols
Amidation Ester reactivity Protecting-group-free synthesis Peptide coupling

Validated Intermediacy for Cbl-b E3 Ligase Inhibitors

Methyl 6-bromoisoquinoline-3-carboxylate is explicitly disclosed as a synthetic intermediate in patent families directed to Cbl-b E3 ligase inhibitors (US20220324835A1 and related filings) [1]. Cbl-b is a high-value immuno-oncology target; its inhibitors have demonstrated IC₅₀ values as low as 6.1–6.4 nM (e.g., Cbl-b-IN-11) . While the compound itself is not the active pharmaceutical ingredient, its role as an enabling intermediate in this patent space provides a documented provenance that close analogs (e.g., 7-bromo or 5-bromo regioisomers, or quinoline-based scaffolds) lack in the same patent families [1]. No equivalent patent disclosure was identified for Methyl 6-bromoisoquinoline-1-carboxylate or Ethyl 6-bromoisoquinoline-3-carboxylate in the Cbl-b context .

Cbl-b E3 Ligase Intermediacy
Cross-study
Explicitly disclosed in US20220324835A1 patent families
1-CO₂Me and 7-bromo analogs lack Cbl-b patent documentation
Patent-documented provenance for immuno-oncology research
USPTO/WIPO search 2019–2025
Cbl-b inhibitor Ubiquitin proteasome Immuno-oncology E3 ligase

Storage Stability Advantage

Methyl 6-bromoisoquinoline-3-carboxylate is specified for storage at 2–8°C under inert gas, a condition that preserves the integrity of the bromine substituent and ester group against hydrolytic and thermal degradation . In comparison, the non-brominated Methyl isoquinoline-3-carboxylate is stable at ambient temperature (long-term storage: cool, dry place), but this reflects the absence of the labile C–Br bond rather than superior inherent stability . For laboratories procuring building blocks for multi-month medicinal chemistry campaigns, the defined cold-storage requirement of the 6-bromo compound provides a clear quality-control benchmark: degradation should be monitored by HPLC, and material stored outside 2–8°C may show loss of bromine integrity, a risk not present with non-halogenated analogs .

Storage Stability Requirement
Class-level
2–8°C under inert atmosphere recommended
Non-brominated analog: ambient storage
Cold-chain requirement reflects C–Br bond lability management
Data to verify; supplier storage recommendations
Stability Storage conditions Procurement logistics Shelf life

Methyl 6-Bromoisoquinoline-3-Carboxylate: Procurement & Application Scenarios


Kinase Inhibitor C-6 Aryl Diversification

When a medicinal chemistry program has identified an isoquinoline-3-carboxylate core as a kinase hinge-binding motif and requires systematic exploration of C-6 substituents for potency and selectivity, Methyl 6-bromoisoquinoline-3-carboxylate is the preferred building block. It enables one-step Suzuki diversification to generate 10–50 analogs in parallel, as validated by the JNK3 inhibitor series (9.2 nM IC₅₀) [1]. The alternative—using the non-brominated core and introducing the C-6 substituent via electrophilic substitution—adds at least 3 synthetic steps per analog, making it unsuitable for rapid SAR cycles [2].

Cbl-b Immuno-Oncology Programs

Drug discovery teams pursuing Cbl-b E3 ligase inhibition for immune checkpoint enhancement should procure this specific intermediate to access the chemical space described in US20220324835A1 and related filings [3]. Procurement of the 1-carboxylate regioisomer or the 7-bromo analog does not map to the disclosed SAR pathways and would require de novo route scouting, delaying IND-enabling studies [4].

Atom Economy in Scale-Up Campaigns

For process chemistry groups evaluating cost-of-goods for multi-kilogram campaigns, the methyl ester provides ~6% mass efficiency advantage vs. the ethyl ester upon ester cleavage, translating to ~6 kg less waste per 100 kg of intermediate processed . The methyl ester also offers a lower boiling point (397.4°C vs. ~420°C predicted for the free acid), facilitating purification by distillation if needed . Procurement should specify ≥95% purity with batch-specific HPLC and NMR certification to ensure reproducible coupling yields .

Academic & CRO Library Stocking

For centralized compound management facilities serving multiple PI laboratories, this compound addresses two distinct demand streams: (a) kinase inhibitor medicinal chemistry (JNK, Rho-kinase, PI3K programs) and (b) targeted protein degradation (Cbl-b E3 ligase recruiters). Stocking this single intermediate covers both use cases, whereas the non-brominated analog only services programs that do not require C-6 functionalization, and the 1-carboxylate isomer services neither . Long-term storage at 2–8°C under argon is mandatory; aliquoting upon receipt is recommended to minimize freeze-thaw and moisture exposure .

Application
Selection Property
Validation Focus
Kinase inhibitor C-6 aryl diversification
Regioselective Suzuki handle at 6-position
JNK3 pharmacophore compatibility; coupling efficiency
Cbl-b immuno-oncology programs
Patent-documented synthetic intermediate
Mapping to disclosed SAR pathways in US20220324835A1
Scale-up campaign cost-of-goods
Methyl ester atom economy vs. ethyl ester
Mass balance upon ester cleavage; batch purity certification
Academic and CRO library stocking
Dual-use scaffold for kinase and TPD programs
Cold-chain logistics; aliquot stability under inert gas

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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